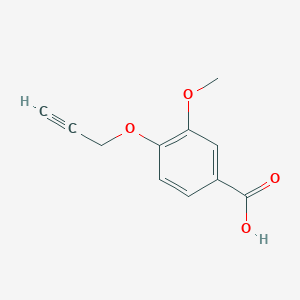

3-Methoxy-4-(prop-2-ynyloxy)benzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-methoxy-4-prop-2-ynoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O4/c1-3-6-15-9-5-4-8(11(12)13)7-10(9)14-2/h1,4-5,7H,6H2,2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQBULVBEPSHSEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C(=O)O)OCC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00519501 | |

| Record name | 3-Methoxy-4-[(prop-2-yn-1-yl)oxy]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00519501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85680-64-4 | |

| Record name | 3-Methoxy-4-[(prop-2-yn-1-yl)oxy]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00519501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to the Synthesis of 3-Methoxy-4-(prop-2-ynyloxy)benzoic acid

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Methoxy-4-(prop-2-ynyloxy)benzoic acid is a highly versatile molecular building block, distinguished by its methoxy, carboxylic acid, and propargyloxy functional groups. The terminal alkyne of the propargyl group is particularly valuable, serving as a chemical handle for "click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which are foundational in drug discovery, bioconjugation, and materials science.[1][2] This guide provides an in-depth analysis of its synthesis, focusing on the core mechanism, strategic considerations for achieving high chemoselectivity, and a validated experimental protocol. We will dissect the widely employed Williamson ether synthesis, addressing the critical challenge of selective O-alkylation of the starting material, 4-hydroxy-3-methoxybenzoic acid (vanillic acid), in the presence of a reactive carboxylic acid moiety.

Foundational Chemistry: The Williamson Ether Synthesis

The synthesis of this compound is fundamentally an application of the Williamson ether synthesis, a robust and widely used method for preparing ethers.[3] This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[3][4][5]

The three core components of this reaction are:

-

The Nucleophile: A deprotonated alcohol, known as an alkoxide (or in this case, a phenoxide).

-

The Electrophile: A primary alkyl halide with a good leaving group.

-

The Solvent: A polar aprotic solvent is typically preferred to solvate the cation of the base without hindering the nucleophile.

In the context of our target molecule, the synthesis involves the reaction of the phenoxide derived from vanillic acid with propargyl bromide.

Core Reaction Mechanism: A Step-by-Step Analysis

The synthesis is not a single-step event but a sequence of chemical transformations. Understanding this sequence is paramount to optimizing the reaction and troubleshooting potential issues.

2.1 Step 1: In Situ Formation of the Nucleophile (Deprotonation)

The reaction is initiated by deprotonating the phenolic hydroxyl group of vanillic acid. A moderately strong base, such as potassium carbonate (K₂CO₃), is the reagent of choice for this transformation.[6][7]

-

Causality: The phenolic proton of vanillic acid is significantly more acidic (pKa ≈ 4.5 for the carboxylic acid, ≈ 9.5 for the phenol) than a simple alcohol due to the resonance stabilization of the resulting phenoxide ion. Potassium carbonate is a suitable base because it is strong enough to deprotonate the phenol but generally not strong enough to deprotonate the carboxylic acid under anhydrous conditions, although it will form the carboxylate salt. The phenoxide is a much stronger nucleophile than the corresponding neutral phenol, which is essential for the subsequent SN2 reaction to proceed at a practical rate.[4]

2.2 Step 2: The SN2 Nucleophilic Attack

Once formed, the potassium vanillate, specifically the highly nucleophilic phenoxide oxygen, attacks the electrophilic carbon of propargyl bromide.

-

Causality: Propargyl bromide is an excellent electrophile for the Williamson ether synthesis. The carbon atom bonded to the bromine is a primary carbon, which is sterically unhindered, making it highly susceptible to backside attack by the nucleophile—the hallmark of an SN2 reaction.[3][4] Secondary or tertiary halides are avoided as they would favor a competing elimination (E2) reaction.[5] The bromide ion is an excellent leaving group, readily departing to accommodate the formation of the new carbon-oxygen bond.

Below is a diagram illustrating the core mechanistic pathway.

The Chemoselectivity Challenge and a Validated Synthetic Strategy

A critical examination of the starting material, vanillic acid, reveals two potentially reactive sites for alkylation: the phenolic hydroxyl group and the carboxylic acid group. While direct alkylation of vanillic acid is reported, the conditions often lead to a mixture of products, including the doubly alkylated species, Prop-2-ynyl 3-methoxy-4-(prop-2-ynyloxy)benzoate, where both the phenol and the carboxylic acid have reacted.[6][7]

To ensure a high yield of the desired product and a self-validating, reproducible protocol, a protection-alkylation-deprotection strategy is superior. This approach isolates the desired reaction at the phenolic hydroxyl group.

3.1 The Recommended Three-Step Synthetic Pathway:

-

Esterification (Protection): The carboxylic acid group of vanillic acid is first protected as a methyl ester. This is readily achieved by reacting vanillic acid with methanol in the presence of a catalytic amount of acid (e.g., thionyl chloride or sulfuric acid).[8][9] This converts the carboxylic acid into a much less reactive functional group under the basic conditions of the subsequent step.

-

Selective O-Alkylation: The resulting methyl 4-hydroxy-3-methoxybenzoate is then subjected to the Williamson ether synthesis conditions. With the carboxylic acid group protected, the propargyl bromide will react exclusively with the phenoxide formed at the 4-position.

-

Saponification (Deprotection): The final step is the hydrolysis of the methyl ester back to the carboxylic acid. This is a standard saponification reaction, typically carried out with a base like sodium hydroxide or potassium hydroxide in a mixture of water and an alcohol, followed by acidic workup.

This strategic workflow enhances the purity and overall yield of the final product, simplifying purification efforts.

Detailed Experimental Protocol

This protocol is designed as a self-validating system, incorporating reaction monitoring and clear purification steps.

Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) | CAS No. |

| 4-hydroxy-3-methoxybenzoic acid | C₈H₈O₄ | 168.15 | 121-34-6 |

| Thionyl chloride | SOCl₂ | 118.97 | 7719-09-7 |

| Methanol (anhydrous) | CH₃OH | 32.04 | 67-56-1 |

| Potassium carbonate (anhydrous) | K₂CO₃ | 138.21 | 584-08-7 |

| Propargyl bromide (80% in toluene) | C₃H₃Br | 118.96 | 106-96-7 |

| Acetone (anhydrous) | C₃H₆O | 58.08 | 67-64-1 |

| Sodium hydroxide | NaOH | 40.00 | 1310-73-2 |

| Ethyl acetate | C₄H₈O₂ | 88.11 | 141-78-6 |

| Hydrochloric acid (conc.) | HCl | 36.46 | 7647-01-0 |

| Anhydrous sodium sulfate | Na₂SO₄ | 142.04 | 7757-82-6 |

Step 1: Methyl 4-hydroxy-3-methoxybenzoate (Protection)

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 4-hydroxy-3-methoxybenzoic acid (10.0 g, 59.5 mmol) in methanol (120 mL).

-

Cool the mixture in an ice bath. Slowly add thionyl chloride (6.5 mL, 89.2 mmol) dropwise via a dropping funnel. Caution: This reaction is exothermic and releases HCl gas. Perform in a well-ventilated fume hood.

-

After addition, remove the ice bath and stir the mixture at room temperature for 2 hours.[9]

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Concentrate the solvent under reduced pressure. To the resulting oil, add ice-water (50 mL) and neutralize to pH 7-8 with a saturated aqueous solution of sodium bicarbonate.

-

Collect the precipitated white solid by vacuum filtration, wash with cold water, and dry to yield methyl 4-hydroxy-3-methoxybenzoate.

Step 2: Methyl 3-methoxy-4-(prop-2-ynyloxy)benzoate (O-Alkylation)

-

To a solution of methyl 4-hydroxy-3-methoxybenzoate (9.1 g, 50.0 mmol) in anhydrous acetone (150 mL), add anhydrous potassium carbonate (10.4 g, 75.0 mmol).

-

Stir the suspension under reflux for 30 minutes to facilitate the formation of the phenoxide.

-

Add propargyl bromide (6.7 mL of 80% solution in toluene, 60.0 mmol) dropwise to the refluxing mixture.[6][7]

-

Continue to stir under reflux for 4-6 hours. Monitor the reaction by TLC.

-

After completion, cool the mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate (150 mL), wash successively with water (2 x 50 mL) and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude product. This can be purified by column chromatography if necessary.

Step 3: this compound (Deprotection)

-

Dissolve the crude methyl 3-methoxy-4-(prop-2-ynyloxy)benzoate from the previous step in a mixture of methanol (100 mL) and water (25 mL).

-

Add sodium hydroxide pellets (3.0 g, 75.0 mmol) and stir the mixture at 50 °C for 2-3 hours, monitoring by TLC until the starting ester is consumed.

-

Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the methanol.

-

Dilute the remaining aqueous solution with water (100 mL) and cool in an ice bath.

-

Acidify the solution to pH 2-3 by the slow addition of concentrated hydrochloric acid.

-

Collect the resulting precipitate by vacuum filtration, wash thoroughly with cold water to remove salts, and dry under vacuum to yield the final product, this compound.

Product Validation and Data

The integrity of the synthesis is validated through spectroscopic analysis. The following table summarizes the expected characterization data for the final product, based on known spectral data for similar structures.[6]

| Analysis | Expected Observations |

| ¹H NMR | δ (ppm): ~12.5 (s, 1H, -COOH), 7.7-7.5 (m, 2H, Ar-H), ~7.0 (d, 1H, Ar-H), 4.8 (d, 2H, -O-CH₂-), 3.9 (s, 3H, -OCH₃), 2.5 (t, 1H, -C≡CH) |

| ¹³C NMR | δ (ppm): ~170 (-COOH), ~151 (Ar-C), ~149 (Ar-C), ~124 (Ar-C), ~123 (Ar-C), ~113 (Ar-C), ~112 (Ar-C), ~78 (-C≡CH), ~76 (-C≡CH), ~56 (-OCH₂-), ~56 (-OCH₃) |

| FT-IR | ν (cm⁻¹): ~3300 (-C≡C-H stretch), 2900-3100 (broad, -COOH O-H stretch), ~2100 (-C≡C- stretch), ~1680 (C=O stretch) |

Conclusion

The synthesis of this compound via the Williamson ether synthesis is a prime example of strategic organic chemistry. While a direct, one-pot alkylation of vanillic acid is possible, it presents significant chemoselectivity challenges. The recommended three-step sequence of protection, selective O-alkylation, and deprotection represents a more robust, reliable, and scalable methodology. This approach provides drug development professionals and researchers with a validated pathway to access this valuable chemical intermediate, ensuring high purity and yield, which are critical for subsequent applications in complex molecular assembly.

References

-

Moodley, C., Muller, A., & Belay, Y. H. (2024). Prop-2-ynyl 3-methoxy-4-(prop-2-ynyloxy)benzoate. Acta Crystallographica Section E: Crystallographic Communications. [Link]

-

Moodley, C., Muller, A., & Belay, Y. H. (2024). Prop-2-ynyl 3-methoxy-4-(prop-2-ynyloxy)benzoate. IUCr Journals. [Link]

-

Pearl, I. A. (1946). Vanillic acid. Organic Syntheses. [Link]

-

James. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

-

J&K Scientific LLC. (n.d.). Williamson Ether Synthesis. J&K Scientific. [Link]

-

Yin, X. J., et al. (2010). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. Molecules, 15(6), 4261-4266. [Link]

-

Wikipedia contributors. (2023, December 2). Williamson ether synthesis. Wikipedia. [Link]

-

Wiggins, K., et al. (2017). Alkyne Ligation Handles: Propargylation of Hydroxyl, Sulfhydryl, Amino, and Carboxyl Groups via the Nicholas Reaction. ACS Omega, 2(7), 3394-3404. [Link]

-

Yin, X. J., et al. (2010). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. ResearchGate. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Alkyne Ligation Handles: Propargylation of Hydroxyl, Sulfhydryl, Amino, and Carboxyl Groups via the Nicholas Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. jk-sci.com [jk-sci.com]

- 6. Prop-2-ynyl 3-methoxy-4-(prop-2-ynyloxy)benzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.iucr.org [journals.iucr.org]

- 8. Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid [mdpi.com]

- 9. researchgate.net [researchgate.net]

Introduction: The Significance of 3-Methoxy-4-(prop-2-ynyloxy)benzoic acid in Modern Research

An In-Depth Technical Guide to the Solubility Profile of 3-Methoxy-4-(prop-2-ynyloxy)benzoic acid

This compound is a versatile aromatic carboxylic acid derivative distinguished by its methoxy and propargyloxy functionalities.[1] These structural features contribute to its utility as a key intermediate in the synthesis of pharmaceuticals, particularly in the development of agents for inflammatory diseases, as well as in agricultural chemistry and materials science.[1] The compound's molecular formula is C₁₁H₁₀O₄ and it has a molecular weight of 206.2 g/mol .[1][2] It typically appears as an off-white solid and should be stored at 0-8 °C.[1] Given its application in drug development and other formulation-dependent fields, a thorough understanding of its solubility is paramount for optimizing its performance and bioavailability.

This guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of this compound, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.

Physicochemical Properties and Predicted Solubility Behavior

While specific experimental solubility data for this compound is not extensively published, we can infer its likely behavior from its structural attributes and related compounds. The presence of a carboxylic acid group suggests a pH-dependent aqueous solubility. The predicted pKa of this compound is approximately 4.22±0.10, indicating it is a weak acid.[3] Therefore, its solubility in aqueous media is expected to be low at acidic pH and increase as the pH rises above its pKa, due to the formation of the more soluble carboxylate salt.

The molecule also possesses both hydrogen bond donors (the carboxylic acid proton) and acceptors (the ether and carbonyl oxygens), along with a calculated LogP of 1.4054, suggesting a degree of lipophilicity.[2] This structure indicates that it will likely exhibit solubility in various organic solvents, a characteristic noted in its general description.[1] For instance, related methoxybenzoic acids are soluble in alcohols, ethers, and esters.[4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₀O₄ | [1][2] |

| Molecular Weight | 206.2 g/mol | [1][2] |

| Appearance | Off-white solid | [1] |

| Predicted pKa | 4.22 ± 0.10 | [3] |

| Calculated LogP | 1.4054 | [2] |

| Topological Polar Surface Area (TPSA) | 55.76 Ų | [2] |

Understanding and Measuring Solubility: A Methodological Overview

In drug discovery and development, two primary types of solubility are assessed: kinetic and thermodynamic.

-

Kinetic Solubility: This measurement reflects the solubility of a compound under non-equilibrium conditions and is often used in high-throughput screening.[5][6] It is typically determined by adding a concentrated DMSO stock solution of the compound to an aqueous buffer and observing the point of precipitation.[5][6] While useful for initial rank-ordering, kinetic solubility can sometimes overestimate the true solubility due to the formation of supersaturated solutions.[6]

-

Thermodynamic Solubility: Also known as equilibrium solubility, this is the concentration of a compound in a saturated solution when it is in equilibrium with an excess of the solid compound.[7][8] This is the true, intrinsic solubility of the compound under specific conditions (e.g., pH, temperature) and is a critical parameter for formulation and biopharmaceutical classification.[9][10] The most reliable and widely used method for determining thermodynamic solubility is the shake-flask method.[11][12]

Given the importance of accurate solubility data for drug development, this guide will focus on the determination of thermodynamic solubility.

Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

This protocol outlines a robust, self-validating system for determining the equilibrium solubility of this compound in various aqueous and organic solvents. The causality behind each step is explained to ensure both procedural accuracy and conceptual understanding.

Principle

An excess amount of the solid compound is agitated in a specific solvent for a sufficient duration to ensure that equilibrium is reached between the dissolved and undissolved states.[11][12] After separating the solid and liquid phases, the concentration of the dissolved compound in the supernatant is quantified, typically by High-Performance Liquid Chromatography (HPLC) with UV detection.[8][13]

Materials and Equipment

-

This compound (solid, purity ≥95%)[1]

-

Selected solvents (e.g., pH 7.4 phosphate-buffered saline (PBS), Simulated Intestinal Fluid (SIF), organic solvents like ethanol, acetonitrile, ethyl acetate)

-

Analytical balance

-

Glass vials with screw caps (e.g., 1.5 mL or 4 mL)

-

Thermomixer or orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF or PTFE)

-

HPLC system with a UV detector and a suitable C18 column

-

Volumetric flasks and pipettes

-

Mobile phase for HPLC (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid)[7]

Step-by-Step Methodology

-

Preparation of Standard Solutions:

-

Accurately weigh a small amount of this compound and dissolve it in a suitable solvent (e.g., DMSO or acetonitrile) to prepare a concentrated stock solution (e.g., 1 mg/mL).

-

Perform serial dilutions of the stock solution to create a series of calibration standards with known concentrations. This is a critical step for the accurate quantification of the compound in the solubility samples.

-

-

Sample Preparation:

-

Add an excess amount of solid this compound to a pre-labeled glass vial. An excess is crucial to ensure that a saturated solution is achieved.[11] A common starting point is to add approximately 1-2 mg of the compound to 1 mL of the test solvent.[9]

-

Accurately add a known volume (e.g., 1 mL) of the desired test solvent to each vial.

-

-

Equilibration:

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a thermomixer or orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed (e.g., 700 rpm).[9][14]

-

Incubate the samples for a sufficient period to reach equilibrium. A typical incubation time is 24 hours, although preliminary experiments may be conducted to determine the optimal time.[5][9]

-

-

Phase Separation:

-

After incubation, visually inspect the vials to confirm the presence of undissolved solid, which verifies that saturation was maintained.

-

Centrifuge the vials at high speed (e.g., 10,000 x g for 15 minutes) to pellet the excess solid.

-

Carefully collect the supernatant using a pipette, being cautious not to disturb the solid pellet.

-

Filter the supernatant through a 0.22 µm syringe filter to remove any remaining microscopic particles. This step is vital to prevent undissolved solid from artificially inflating the measured solubility.

-

-

Quantification by HPLC-UV:

-

Dilute the filtered supernatant with the mobile phase to a concentration that falls within the range of the calibration curve.

-

Inject the diluted samples and the calibration standards onto the HPLC system.

-

Analyze the resulting chromatograms to determine the peak area corresponding to this compound.

-

-

Data Analysis:

-

Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

-

Use the linear regression equation from the calibration curve to calculate the concentration of the compound in the diluted supernatant samples.

-

Multiply the calculated concentration by the dilution factor to determine the final solubility of this compound in the test solvent. Results are typically reported in µg/mL or µM.[13]

-

Experimental Workflow Diagram

The following diagram illustrates the key stages of the thermodynamic solubility determination process.

Caption: Workflow for thermodynamic solubility determination.

Conclusion and Future Directions

While published quantitative data on the solubility of this compound is scarce, this guide provides the essential framework for its empirical determination. The shake-flask method, coupled with HPLC-UV analysis, represents a robust and reliable approach to obtaining the thermodynamic solubility data crucial for advancing research and development involving this compound. By understanding the principles behind solubility and adhering to a rigorous experimental protocol, researchers can confidently characterize this important chemical intermediate, paving the way for its successful application in pharmaceuticals, agrochemicals, and materials science.

References

-

In-vitro Thermodynamic Solubility. (2025). protocols.io. [Link]

-

ADME Solubility Assay. BioDuro. [Link]

-

Thermodynamic Solubility Assay. Domainex. [Link]

-

Xiong, J., Zhang, T., Xu, M., & Jin, S. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal, 54(16), 1349-1354. [Link]

-

Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. In Handbook of Solubility Data for Pharmaceuticals. InTech. [Link]

-

Thermodynamic Solubility Assay. Evotec. [Link]

-

Larsson, M. (2007). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

-

Kumar, V. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. International Journal of Pharmaceutical Erudition, 2(4), 1-12. [Link]

-

PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION. (2018). World Health Organization. [Link]

-

3-Methoxybenzoic Acid. PubChem. [Link]

-

3-Methoxy-4-prop-2-ynyloxy-benzaldehyde. PubChem. [Link]

-

3 Methoxy 4 methyl Benzoic Acid. Chemixl Intermediates Pvt. Ltd. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemscene.com [chemscene.com]

- 3. This compound | 85680-64-4 [amp.chemicalbook.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. enamine.net [enamine.net]

- 6. pharmatutor.org [pharmatutor.org]

- 7. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 8. evotec.com [evotec.com]

- 9. In-vitro Thermodynamic Solubility [protocols.io]

- 10. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

- 11. researchgate.net [researchgate.net]

- 12. lup.lub.lu.se [lup.lub.lu.se]

- 13. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 14. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

An In-depth Technical Guide to the Spectroscopic Analysis of 3-Methoxy-4-(prop-2-ynyloxy)benzoic acid

Introduction: The Imperative for Structural Elucidation

In the realms of pharmaceutical development, medicinal chemistry, and materials science, the unambiguous characterization of molecular structure is the bedrock of innovation.[1] 3-Methoxy-4-(prop-2-ynyloxy)benzoic acid is a compound of significant interest, serving as a versatile intermediate in the synthesis of novel therapeutic agents and advanced polymers.[1] Its molecular framework, featuring a substituted aromatic ring, a carboxylic acid, a methoxy ether, and a propargyl ether, presents a unique spectroscopic fingerprint. This guide provides a comprehensive, multi-technique approach to the structural elucidation of this molecule, grounding theoretical principles in practical, field-proven methodologies. The integration of data from Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy provides a self-validating system for confirming molecular identity and purity with the highest degree of confidence.[2][3]

The Integrated Spectroscopic Workflow

A singular analytical technique is rarely sufficient for complete structural determination. A robust analysis relies on the convergence of data from multiple orthogonal methods. Each spectroscopic technique probes different aspects of the molecule's physical and chemical properties, and together, they provide a complete picture.[2][3]

Caption: Integrated workflow for spectroscopic structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in an organic molecule.[4] It exploits the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, providing detailed information about their chemical environment, proximity, and coupling.[4][5]

Expertise & Causality in NMR

The choice of a high-field spectrometer (e.g., 400 MHz or higher) is critical for resolving the complex spin-spin coupling in the aromatic region and ensuring baseline separation of distinct signals. Deuterated chloroform (CDCl₃) is a common solvent choice for this type of molecule, though DMSO-d₆ may be used if solubility is a concern.[6][7] The chemical shifts observed are a direct result of the electronic environment surrounding each nucleus; electron-withdrawing groups (like the carboxylic acid and oxygen atoms) cause a "deshielding" effect, shifting signals downfield (to a higher ppm), while electron-donating groups cause an "upfield" shift.[8][9]

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Key parameters include a spectral width of ~16 ppm, a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio, and a relaxation delay of at least 1-2 seconds.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to ensure each unique carbon appears as a single line. A wider spectral width (~220 ppm) is required. Due to the lower natural abundance of ¹³C, a significantly higher number of scans is necessary.

Data Interpretation and Visualization

The structure of this compound contains several distinct proton and carbon environments, which can be assigned based on their expected chemical shifts, integration values (for ¹H), and splitting patterns (for ¹H).

Caption: Structure of this compound with atom labels for NMR.

Table 1: Predicted ¹H NMR Data

| Label | Predicted Shift (ppm) | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|---|

| H_acid | ~11.0 - 13.0 | Broad Singlet | 1H | Carboxylic Acid | Highly deshielded proton, subject to hydrogen bonding and exchange.[10] |

| H6 | ~7.7 | Doublet (d) | 1H | Aromatic | Ortho to the electron-withdrawing COOH group, strongly deshielded. |

| H2 | ~7.6 | Singlet (s) | 1H | Aromatic | Ortho to COOH and meta to OMe, deshielded. |

| H5 | ~7.0 | Doublet (d) | 1H | Aromatic | Ortho to the electron-donating O-propargyl group, shielded relative to H2/H6. |

| H_CH2 | ~4.8 | Doublet (d) | 2H | Propargyl CH₂ | Adjacent to an electronegative oxygen and an alkyne. |

| H_Me | ~3.9 | Singlet (s) | 3H | Methoxy CH₃ | Protons on a carbon bonded to an oxygen. |

| H_alkyne| ~2.5 | Triplet (t) | 1H | Terminal Alkyne | Characteristic shift for a terminal alkyne proton, coupled to the CH₂. |

Table 2: Predicted ¹³C NMR Data

| Label | Predicted Shift (ppm) | Assignment | Rationale |

|---|---|---|---|

| C7 | ~172 | Carboxylic Acid (C=O) | Highly deshielded carbonyl carbon, shifted slightly upfield compared to ketones due to the adjacent OH group.[11][12] |

| C4 | ~151 | Aromatic (C-O-Prop) | Aromatic carbon attached to ether oxygen, deshielded. |

| C3 | ~149 | Aromatic (C-OMe) | Aromatic carbon attached to ether oxygen, deshielded. |

| C6 | ~124 | Aromatic (CH) | Deshielded by adjacent COOH group. |

| C1 | ~123 | Aromatic (C-COOH) | Quaternary carbon, deshielded. |

| C5 | ~115 | Aromatic (CH) | Shielded by adjacent ether oxygen. |

| C2 | ~113 | Aromatic (CH) | Shielded by adjacent ether oxygens. |

| C_C | ~78 | Alkyne (C≡CH) | sp-hybridized carbon. |

| C_CH | ~76 | Alkyne (C≡CH) | sp-hybridized carbon. |

| C_CH2 | ~56.5 | Propargyl (O-CH₂) | Aliphatic carbon attached to oxygen. |

| C_Me | ~56.0 | Methoxy (O-CH₃) | Aliphatic carbon attached to oxygen. |

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups

FT-IR spectroscopy is a rapid and highly effective technique for identifying the functional groups present in a molecule.[13] It works by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).[3] Specific bonds and functional groups absorb at characteristic frequencies.[13][14]

Expertise & Causality in FT-IR

The spectrum of this compound is expected to be rich with information. The most telling feature will be the extremely broad O-H stretching band of the carboxylic acid, which arises from strong intermolecular hydrogen bonding.[15][16] This hydrogen bonding also weakens the C=O bond, shifting its absorption to a lower wavenumber compared to a non-hydrogen-bonded carbonyl.[15] The presence of the alkyne group is confirmed by two key, sharp absorptions: the ≡C-H stretch and the C≡C stretch, the latter of which is often weak.[17]

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal. No further preparation is required.

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

-

Sample Scan: Apply pressure to ensure good contact between the sample and the crystal, and record the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Data Interpretation

Table 3: Characteristic FT-IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group Assignment |

|---|---|---|---|

| ~3300 | Sharp, Medium | ≡C-H Stretch | Terminal Alkyne[17] |

| 3300 - 2500 | Very Broad, Strong | O-H Stretch | Carboxylic Acid (H-bonded)[15][16] |

| ~2950 | Medium-Weak | C-H Stretch | Aromatic & Aliphatic |

| ~2120 | Sharp, Weak-Medium | C≡C Stretch | Alkyne[17] |

| ~1700 | Strong, Sharp | C=O Stretch | Carboxylic Acid (Conjugated, H-bonded)[15][16] |

| 1600 - 1450 | Medium | C=C Stretch | Aromatic Ring |

| 1320 - 1210 | Strong | C-O Stretch | Carboxylic Acid & Aryl Ether[16] |

| 960 - 900 | Broad, Medium | O-H Bend (out-of-plane) | Carboxylic Acid Dimer[16] |

Mass Spectrometry (MS): Determining Molecular Weight and Formula

Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules.[4] It provides the exact molecular weight and, through high-resolution instruments, the molecular formula. Furthermore, the fragmentation patterns observed can offer valuable structural clues that corroborate NMR and IR data.[18]

Expertise & Causality in MS

For this molecule, a soft ionization technique like Electrospray Ionization (ESI) is preferable to a hard technique like Electron Ionization (EI) to ensure the molecular ion peak is easily observed. The molecular ion of carboxylic acids can be weak or absent in EI spectra.[19] The most predictable fragmentation pathways for this molecule include the loss of the hydroxyl radical (-OH) and the entire carboxyl group (-COOH) from the aromatic ring, as well as cleavage of the ether bonds.[12][20] Alpha-cleavage is a common fragmentation pathway for ethers, where the bond adjacent to the oxygen atom breaks.[21]

Experimental Protocol: High-Resolution MS (HRMS)

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Infusion: Infuse the sample solution directly into the mass spectrometer's ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Ionization: Use ESI in negative ion mode to deprotonate the carboxylic acid, forming the [M-H]⁻ ion, or in positive ion mode to form the [M+H]⁺ or [M+Na]⁺ adducts.

-

Analysis: Analyze the ions using a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap to obtain an accurate mass measurement.

Data Interpretation

The molecular formula of this compound is C₁₁H₁₀O₄.[1][22] The exact monoisotopic mass is 206.0579 g/mol .

Table 4: Expected High-Resolution Mass Spectrometry Data

| Ion | Calculated m/z | Assignment |

|---|---|---|

| [M-H]⁻ | 205.0506 | Molecular ion (deprotonated) |

| [M+H]⁺ | 207.0652 | Molecular ion (protonated) |

| [M+Na]⁺ | 229.0471 | Sodium adduct |

Key Fragmentation Pathways: Aromatic carboxylic acids typically show fragment ions corresponding to the loss of •OH (M-17) and the subsequent loss of CO (M-17-28).[12] The ether linkages can also cleave, leading to characteristic losses.

Caption: Plausible fragmentation pathways in ESI-MS/MS.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about electronic transitions within a molecule and is particularly useful for analyzing compounds with conjugated π-systems, such as aromatic rings.[3][4]

Experimental Protocol

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or methanol).

-

Analysis: Record the absorbance spectrum over a range of ~200-400 nm using a dual-beam UV-Vis spectrophotometer.

Data Interpretation

The presence of the substituted benzene ring will give rise to characteristic absorptions in the UV spectrum. Aromatic systems typically show two main absorption bands. For simple benzoic acids, a weak absorption (the B-band) with fine structure can be observed around 255-270 nm, and a more intense absorption (the E-band) occurs at shorter wavelengths.[23] The presence of the oxygen-containing substituents will cause a bathochromic (red) shift of these absorptions to longer wavelengths. Simple carboxylic acids absorb weakly around 200-215 nm.[10][15]

Table 5: Expected UV-Vis Absorption Data

| Approx. λmax (nm) | Transition Type | Chromophore |

|---|---|---|

| ~210 | n → π* | Carboxylic Acid C=O |

| ~250-290 | π → π* | Substituted Benzene Ring |

Conclusion: A Unified Structural Assignment

The structural assignment of this compound is unequivocally confirmed by the powerful synergy of multiple spectroscopic techniques. NMR spectroscopy provides the complete carbon-proton framework, detailing the specific connectivity and spatial relationships of the atoms. FT-IR spectroscopy confirms the presence of all key functional groups—the carboxylic acid, alkyne, and ethers—through their characteristic vibrational frequencies. High-resolution mass spectrometry validates the molecular formula with high accuracy and offers corroborating structural evidence through predictable fragmentation patterns. Finally, UV-Vis spectroscopy confirms the presence of the conjugated aromatic system. This integrated, self-validating approach exemplifies a rigorous scientific methodology, ensuring the highest confidence in the identity and purity of the compound for its intended applications in research and development.

References

-

Establishing a Spectroscopic Analysis Procedure for Identifying the Molecular Structure of Organic Compounds to Enhance Chemistry Students' Problem-Solving Skills. (n.d.). IOP Publishing. Retrieved from [Link]

-

Spectroscopic Methods in Organic Analysis. (n.d.). Fiveable. Retrieved from [Link]

-

Organic Chemistry/Spectroscopy. (n.d.). Wikibooks. Retrieved from [Link]

-

Spectroscopic methods of analysis - Organic analysis II. (n.d.). UCLouvain. Retrieved from [Link]

-

Principles of Organic Spectroscopy. (n.d.). Open Access Journals. Retrieved from [Link]

-

Mass Spectrometry: Fragmentation. (n.d.). University of California, Davis. Retrieved from [Link]

-

IR and UV–Vis Spectroscopy of Carboxylic Acids. (n.d.). Moodle. Retrieved from [Link]

-

FT-IR Spectrum Table. (n.d.). Scribd. Retrieved from [Link]

-

Infrared spectroscopy correlation table. (n.d.). Wikipedia. Retrieved from [Link]

-

IR Chart. (n.d.). University of Colorado Boulder. Retrieved from [Link]

-

Typical IR Absorption Frequencies For Common Functional Groups. (n.d.). Northern Illinois University. Retrieved from [Link]

-

Fragmentation and Interpretation of Spectra. (n.d.). Sam Houston State University. Retrieved from [Link]

-

Fragmentation (mass spectrometry). (n.d.). Wikipedia. Retrieved from [Link]

-

The C-13 NMR spectrum of benzoic acid. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]

-

VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

11.9: Spectroscopy of Carboxylic Acids and Nitriles. (2023, August 9). Chemistry LibreTexts. Retrieved from [Link]

-

Mass Spectrometry Part 4-Fragmentation in Ethers. (2023, January 25). YouTube. Retrieved from [Link]

-

NMR and Mass Spectroscopy of Carboxylic Acids. (2025, May 22). JoVE. Retrieved from [Link]

-

Supplementary Information File. (n.d.). MDPI. Retrieved from [Link]

-

15.7 Spectroscopy of Aromatic Compounds. (n.d.). OpenStax. Retrieved from [Link]

-

The C=O Bond, Part III: Carboxylic Acids. (2018, January 1). Spectroscopy Online. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. fiveable.me [fiveable.me]

- 3. openaccessjournals.com [openaccessjournals.com]

- 4. Organic Chemistry/Spectroscopy - Wikibooks, open books for an open world [en.wikibooks.org]

- 5. Spectroscopic methods of analysis - Organic analysis II [sites.uclouvain.be]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. journals.library.ualberta.ca [journals.library.ualberta.ca]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. rsc.org [rsc.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]

- 13. Free FTIR Basic Organic Functional Group Reference Chart [thermofisher.com]

- 14. Infrared spectroscopy correlation table - Wikipedia [en.wikipedia.org]

- 15. IR and UV–Vis Spectroscopy of Carboxylic Acids [moodle.tau.ac.il]

- 16. spectroscopyonline.com [spectroscopyonline.com]

- 17. eng.uc.edu [eng.uc.edu]

- 18. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 19. whitman.edu [whitman.edu]

- 20. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 21. youtube.com [youtube.com]

- 22. chemscene.com [chemscene.com]

- 23. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

An In-Depth Technical Guide to 3-Methoxy-4-(prop-2-ynyloxy)benzoic acid: A Versatile Scaffold for Drug Discovery and Materials Science

Introduction: Unveiling a Privileged Scaffold

In the landscape of modern chemical research, certain molecular frameworks emerge as "privileged scaffolds"—structures that serve as versatile starting points for the development of a diverse array of functional molecules. 3-Methoxy-4-(prop-2-ynyloxy)benzoic acid (CAS Number: 85680-64-4) represents one such scaffold, seamlessly bridging the worlds of medicinal chemistry and advanced materials. This technical guide provides an in-depth exploration of this compound, from its rational synthesis to its burgeoning applications, tailored for researchers, scientists, and drug development professionals. Herein, we delve into the causality behind its synthesis, its potential as a modulator of inflammatory pathways, and its utility as a reactive handle for innovative chemical transformations.

Physicochemical Properties and Structural Attributes

This compound is an off-white solid at room temperature, possessing a unique combination of functional groups that dictate its chemical personality.[1] The molecule integrates a benzoic acid moiety, a methoxy group, and a propargyl ether. This trifecta of functionalities imparts a balance of hydrophilicity and lipophilicity, while the terminal alkyne of the propargyl group serves as a highly versatile reactive handle for a multitude of chemical transformations.

| Property | Value | Source |

| CAS Number | 85680-64-4 | [1] |

| Molecular Formula | C₁₁H₁₀O₄ | [1] |

| Molecular Weight | 206.2 g/mol | [1] |

| Appearance | Off-white solid | [1] |

| Storage Conditions | 0-8 °C | [1] |

Strategic Synthesis: A Mechanistic Perspective

The most common and efficient synthesis of this compound is achieved through a Williamson ether synthesis, starting from the readily available and naturally derived 4-hydroxy-3-methoxybenzoic acid (vanillic acid).[2]

Experimental Protocol: A Self-Validating System

Materials:

-

4-hydroxy-3-methoxybenzoic acid (Vanillic Acid)

-

Propargyl bromide (80 wt. % in toluene)

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetone, anhydrous

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate

-

Dichloromethane

-

Hexane

Procedure:

-

To a solution of 4-hydroxy-3-methoxybenzoic acid (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (1.5 eq).

-

Stir the reaction mixture under reflux for approximately 30 minutes.

-

Add propargyl bromide (2.0 eq) dropwise to the refluxing mixture.

-

Continue stirring under reflux for 4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the acetone.

-

Extract the residue with ethyl acetate.

-

Wash the organic layer successively with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from a mixture of dichloromethane and hexane to yield this compound as an off-white solid.

Causality Behind Experimental Choices:

-

Choice of Base (K₂CO₃): Potassium carbonate is a moderately weak base that is sufficient to deprotonate the phenolic hydroxyl group of vanillic acid, forming the more nucleophilic phenoxide. Its use is advantageous as it is easy to handle, non-hygroscopic, and its insolubility in acetone drives the reaction forward by removing the carbonate from the solution phase as it reacts.[3][4] Stronger bases like sodium hydride are not necessary and could potentially lead to side reactions.

-

Choice of Solvent (Acetone): Acetone is a polar aprotic solvent that readily dissolves the starting materials and facilitates the Sₙ2 reaction.[5] It does not participate in the reaction and its relatively low boiling point allows for easy removal post-reaction.

-

Stoichiometry: An excess of propargyl bromide is used to ensure complete consumption of the vanillic acid. A slight excess of potassium carbonate ensures efficient deprotonation of the phenol.

Applications in Drug Discovery and Medicinal Chemistry

The structural heritage of this compound from vanillic acid suggests a rich pharmacological potential. Vanillic acid and its derivatives are known to possess significant anti-inflammatory, antioxidant, and neuroprotective properties.[6]

Potential as an Anti-Inflammatory Agent

The anti-inflammatory effects of vanillic acid are attributed to its ability to suppress the production of pro-inflammatory mediators. This is achieved through the inhibition of the NF-κB signaling pathway, which in turn downregulates the expression of enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), as well as pro-inflammatory cytokines such as TNF-α and IL-1β.[7][8] The structural similarity of the target compound suggests it may retain or even enhance these properties.

A Gateway to Novel Therapeutics via "Click Chemistry"

The terminal alkyne of the propargyl group is a key feature that makes this compound a highly valuable building block in drug discovery. This functionality allows for its participation in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction—a highly efficient, specific, and bio-orthogonal ligation method.[9] This opens up a vast chemical space for the synthesis of novel derivatives with potential therapeutic applications, such as:

-

PROTACs (Proteolysis Targeting Chimeras): The compound can be used as a linker to connect a target-binding molecule to an E3 ligase-recruiting moiety.

-

Bioconjugation: It can be used to attach the molecule to biomolecules like peptides, proteins, or nucleic acids for targeted delivery or diagnostic purposes.

-

Library Synthesis: The efficiency of the click reaction facilitates the rapid synthesis of large libraries of compounds for high-throughput screening.[10]

Applications in Materials Science

The rigid aromatic core and the reactive propargyl group also make this compound an attractive monomer for the synthesis of advanced polymers.[1] The resulting polymers can exhibit enhanced thermal stability and mechanical properties. A related natural product derivative, ferulic acid, has been used to create bisacetylenic monomers that, upon polymerization, yield amorphous, soluble polymers that form tough, transparent films. These films can be cross-linked by heat or UV irradiation.[11]

Analytical Characterization

A comprehensive analytical characterization is crucial for confirming the identity and purity of this compound.

| Analytical Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aromatic protons, the methoxy protons, the methylene protons of the propargyl group, and the acetylenic proton. The chemical shifts and coupling constants would be consistent with the structure. (Data for a closely related compound, Prop-2-ynyl 3-methoxy-4-(prop-2-ynyloxy)benzoate, shows characteristic peaks for these protons).[2] |

| ¹³C NMR | Resonances for all 11 carbon atoms, including the carboxyl carbon, the aromatic carbons, the methoxy carbon, the methylene carbon, and the two sp-hybridized carbons of the alkyne. (Data for a closely related compound confirms these signals).[2] |

| FTIR (Infrared Spectroscopy) | Characteristic absorption bands for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (~1700 cm⁻¹), the C≡C stretch of the alkyne (~2120 cm⁻¹), the ≡C-H stretch of the alkyne (~3300 cm⁻¹), and C-O stretches of the ether and methoxy groups (~1250-1000 cm⁻¹). |

| Mass Spectrometry (MS) | The molecular ion peak [M]⁺ or [M+H]⁺ corresponding to the molecular weight of 206.2 g/mol , along with characteristic fragmentation patterns. |

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound. It is recommended to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.

Conclusion and Future Outlook

This compound is a compound of significant interest, poised at the intersection of natural product chemistry, medicinal chemistry, and materials science. Its straightforward synthesis from a renewable feedstock, coupled with its inherent biological potential and the synthetic versatility of the propargyl group, makes it a highly attractive scaffold for future research and development. As the demand for novel therapeutics and advanced materials continues to grow, the strategic application of such privileged scaffolds will undoubtedly play a pivotal role in driving innovation.

References

-

Srini Chem. The Role of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0) as a Pharmaceutical Intermediate. Available from: [Link]

-

International Journal of Pharmaceutical Sciences. Vanillic Acid: A Comprehensive Review of its Chemistry, Biosynthesis, Biological Activities, Pharmacological Potential and Toxicological Profile. Available from: [Link]

-

Vedantu. Why does Potassium Carbonate work as a base for the Williamson Ether Synthesis?. Available from: [Link]

-

ResearchGate. Can anyone help me with a Williamson ether synthesis?. Available from: [Link]

-

Calixto-Campos, C., et al. (2015). Vanillic Acid Inhibits Inflammatory Pain by Inhibiting Neutrophil Recruitment, Oxidative Stress, Cytokine Production, and NFκB Activation in Mice. Journal of Natural Products, 78(8), 1799-1808. Available from: [Link]

-

ACS Publications. Vanillic Acid Inhibits Inflammatory Pain by Inhibiting Neutrophil Recruitment, Oxidative Stress, Cytokine Production, and NFκB Activation in Mice. Available from: [Link]

-

Hein, C. D., et al. (2019). Recent applications of click chemistry in drug discovery. Expert Opinion on Drug Discovery, 14(6), 571-586. Available from: [Link]

-

Moodley, C., et al. (2024). Prop-2-ynyl 3-methoxy-4-(prop-2-ynyloxy)benzoate. IUCrData, 9(3), x240163. Available from: [Link]

-

Chemeurope.com. Williamson ether synthesis. Available from: [Link]

-

Szolcsányi, J. (2004). Physiology and Pharmacology of the Vanilloid Receptor. Current Neuropharmacology, 2(1), 51-60. Available from: [Link]

-

RJPT. Click chemistry in drug development recent trends and application. Available from: [Link]

-

MDPI. Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. Available from: [Link]

-

ResearchGate. Recent applications of click chemistry in drug discovery. Available from: [Link]

-

ResearchGate. Synthesis and Characterization of Poly[propargyl(3-methoxy-4-propargyloxy)cinnamate]: a Polymer from a Natural Product. Available from: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Prop-2-ynyl 3-methoxy-4-(prop-2-ynyloxy)benzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. srinichem.com [srinichem.com]

- 4. The effects of vanilloid analogues structurally related to capsaicin on the transient receptor potential vanilloid 1 channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Physiology and Pharmacology of the Vanilloid Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The effects of vanilloid analogues structurally related to capsaicin on the transient receptor potential vanilloid 1 channel - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Recent applications of click chemistry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of 3-Methoxy-4-(prop-2-ynyloxy)benzoic Acid from Vanillic Acid

This guide provides a comprehensive overview of the synthesis of 3-Methoxy-4-(prop-2-ynyloxy)benzoic acid, a versatile chemical intermediate, from the readily available starting material, vanillic acid. Designed for researchers, chemists, and professionals in drug development, this document delves into the reaction mechanism, provides a detailed experimental protocol, and offers field-proven insights to ensure a successful synthesis.

Introduction: The Strategic Importance of this compound

This compound is an aromatic carboxylic acid derivative distinguished by its methoxy and propargyloxy functional groups.[1] This unique structure makes it a valuable building block in various scientific fields. The terminal alkyne of the propargyl group serves as a versatile chemical handle, most notably for copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," enabling its conjugation to other molecules. Consequently, this compound is a key intermediate in the synthesis of advanced pharmaceuticals, agrochemicals, and specialized polymers.[1] Its applications are found in:

-

Pharmaceutical Development: As a precursor for anti-inflammatory agents and other complex active pharmaceutical ingredients (APIs).[1][2] Benzoic acid derivatives are a cornerstone of modern drug discovery.[3]

-

Materials Science: For creating high-performance polymers and coatings with enhanced thermal and mechanical properties.[1]

-

Biochemical Research: To study enzyme interactions and metabolic pathways, providing insights for new therapeutic targets.[1]

The synthesis begins with vanillic acid (4-hydroxy-3-methoxybenzoic acid), a naturally occurring phenolic acid that is an oxidized form of vanillin.[4] Its availability and structure make it an ideal and cost-effective starting material.

Core Synthesis Strategy: The Williamson Ether Synthesis

The conversion of vanillic acid to its propargylated derivative is classic textbook organic chemistry, achieved through the Williamson ether synthesis . This robust and widely used method involves a bimolecular nucleophilic substitution (SN2) reaction between a deprotonated alcohol (an alkoxide) and an organohalide.[5][6]

Mechanistic Breakdown

The reaction proceeds in two fundamental steps, as illustrated below.

Caption: Reaction mechanism for the Williamson ether synthesis.

-

Deprotonation: The phenolic hydroxyl group of vanillic acid is weakly acidic. A base, typically potassium carbonate (K₂CO₃), is used to abstract the acidic proton, forming a potassium vanillate salt. This deprotonation is crucial as it converts the poorly nucleophilic phenol into a much more potent phenoxide nucleophile.[6][7]

-

Nucleophilic Attack (SN2): The negatively charged oxygen of the phenoxide ion attacks the electrophilic carbon atom of propargyl bromide. This occurs via a concerted SN2 mechanism, where the carbon-oxygen bond forms simultaneously as the carbon-bromine bond breaks.[5] The bromide ion is expelled as a leaving group, yielding the desired ether product.

Rationale for Experimental Choices

A successful synthesis hinges on the appropriate selection of reagents and conditions.

-

Choice of Base (K₂CO₃): Potassium carbonate is an ideal base for this reaction. It is sufficiently basic to deprotonate the phenol but generally not strong enough to deprotonate the carboxylic acid, which would form a carboxylate salt. While the carboxylate is unreactive towards SN2, using a very strong base like sodium hydroxide could introduce solubility issues or catalyze side reactions.[7]

-

Choice of Alkylating Agent (Propargyl Bromide): Propargyl bromide is an excellent electrophile for this SN2 reaction. As a primary halide, it is sterically unhindered, minimizing the potential for competing elimination (E2) reactions.[5][6] Bromide is also a very effective leaving group.

-

Choice of Solvent (Acetone or DMF): A polar aprotic solvent like acetone is preferred. It readily dissolves the reactants but does not participate in hydrogen bonding with the nucleophile. This leaves the phenoxide "naked" and highly reactive, accelerating the rate of the SN2 reaction.[7] For less reactive systems, dimethylformamide (DMF) can be used to further increase the reaction rate.[7][8]

Detailed Experimental Protocol

This protocol is adapted from established procedures for similar phenolic propargylations.[9]

Materials and Equipment

-

Chemicals: Vanillic acid, potassium carbonate (anhydrous), propargyl bromide (80 wt. % in toluene), acetone, ethyl acetate, deionized water, brine (saturated NaCl solution), anhydrous sodium sulfate (Na₂SO₄), dichloromethane, and hexane.

-

Equipment: Round-bottom flask, reflux condenser, magnetic stirrer with hotplate, rotary evaporator, separatory funnel, Büchner funnel, and standard laboratory glassware.

Synthesis Workflow

Caption: Step-by-step experimental workflow for the synthesis.

Step-by-Step Procedure

-

Reaction Setup: To a solution of vanillic acid (e.g., 2.0 g, 11.90 mmol) in acetone (50 mL) in a 100 mL round-bottom flask, add anhydrous potassium carbonate (2.50 g, 17.85 mmol, 1.5 equivalents).

-

Deprotonation: Equip the flask with a reflux condenser and a magnetic stir bar. Heat the mixture to reflux and stir for 30 minutes.

-

Alkylation: Add propargyl bromide (80 wt. % in toluene, 3.0 mL, ~23.8 mmol, 2.0 equivalents) dropwise to the refluxing mixture.

-

Reaction Monitoring: Continue stirring under reflux for 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Solvent Removal: After completion, allow the reaction mixture to cool to room temperature. Remove the acetone under reduced pressure using a rotary evaporator.

-

Extraction: To the resulting residue, add ethyl acetate (50 mL) and deionized water (50 mL). Transfer the mixture to a separatory funnel and shake vigorously.

-

Washing: Separate the layers. Wash the organic layer sequentially with deionized water (2 x 30 mL) and brine (1 x 30 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude solid by recrystallization from a mixture of dichloromethane and hexane to obtain the final product as colorless needles.[9]

Data Summary and Characterization

Quantitative Reaction Data

| Parameter | Vanillic Acid | K₂CO₃ | Propargyl Bromide | Product |

| Molar Mass ( g/mol ) | 168.15 | 138.21 | 118.96 | 206.19 |

| Amount | 2.0 g | 2.5 g | 3.0 mL (80% soln) | - |

| Moles (mmol) | 11.90 | 17.85 | ~23.8 | - |

| Equivalents | 1.0 | 1.5 | 2.0 | - |

| Theoretical Yield | - | - | - | 2.45 g |

| Typical Actual Yield | - | - | - | 85-95% |

Field Insights: Potential Pitfalls and Expert Recommendations

-

Side Reaction—Esterification: While the primary reaction occurs at the phenolic hydroxyl, a competing SN2 reaction can occur at the carboxylic acid site, especially with excess propargyl bromide and extended reaction times. This would form prop-2-ynyl 3-methoxy-4-(prop-2-ynyloxy)benzoate.[9] To minimize this, use a moderate excess of the alkylating agent (1.5-2.0 eq.) and monitor the reaction closely by TLC. If the ester byproduct forms, it can typically be separated from the desired carboxylic acid product via column chromatography.

-

Moisture Control: The reaction is sensitive to moisture, which can hydrolyze the propargyl bromide and deactivate the base. Ensure that all glassware is oven-dried and that anhydrous potassium carbonate and acetone are used.

-

Purity of Propargyl Bromide: Propargyl bromide is a lachrymator and can degrade over time. It is best to use a freshly opened bottle or a recently purchased solution. The commercial 80% solution in toluene is stable and convenient to handle.

Conclusion

The synthesis of this compound from vanillic acid via the Williamson ether synthesis is an efficient and reliable method. By carefully controlling the reaction conditions and understanding the underlying mechanism, researchers can readily produce this valuable intermediate. Its versatile propargyl group provides a gateway for constructing complex molecules, cementing its role as a critical building block in modern pharmaceutical and materials science research.

References

-

Moodley, C., Muller, A., & Belay, Y. H. (2024). Prop-2-ynyl 3-methoxy-4-(prop-2-ynyloxy)benzoate. IUCrData, 9(2). Available from: [Link]

-

Srini Chem. (n.d.). The Role of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0) as a Pharmaceutical Intermediate. Available from: [Link]

-

Cambridge University Press. (n.d.). Williamson Ether Synthesis. In Name Reactions in Organic Synthesis. Available from: [Link]

-

Wikipedia. (2023). Williamson ether synthesis. Available from: [Link]

-

Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Available from: [Link]

-

Yin, X. J., et al. (2010). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. Molecules, 15(6), 4261–4266. Available from: [Link]

-

Wikipedia. (2023). Vanillic acid. Available from: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. srinichem.com [srinichem.com]

- 3. nbinno.com [nbinno.com]

- 4. Vanillic acid - Wikipedia [en.wikipedia.org]

- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 8. mdpi.com [mdpi.com]

- 9. journals.iucr.org [journals.iucr.org]

A Comprehensive Spectroscopic Guide to 3-Methoxy-4-(prop-2-ynyloxy)benzoic Acid: ¹H and ¹³C NMR Analysis

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 3-Methoxy-4-(prop-2-ynyloxy)benzoic acid. As a derivative of the naturally occurring vanillic acid, this compound serves as a versatile building block in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] Accurate structural elucidation and purity assessment are paramount in these applications, with NMR spectroscopy being the definitive analytical technique. This document offers a detailed interpretation of the spectral data, grounded in fundamental principles and supported by experimental evidence, to serve as an authoritative resource for researchers and drug development professionals.

Introduction: The Significance of this compound

This compound is a synthetic organic compound derived from vanillic acid, a phenolic acid found in vanilla and other plant extracts.[2][3] The introduction of the propargyloxy group (a prop-2-ynyl ether) provides a terminal alkyne functional group, which is highly valuable for "click chemistry" reactions (e.g., copper-catalyzed azide-alkyne cycloaddition), enabling its facile conjugation to other molecules. This structural feature makes it an important intermediate in medicinal chemistry and materials science.[1]

Given its role as a critical precursor, unambiguous confirmation of its molecular structure is essential. NMR spectroscopy provides a non-destructive and highly detailed view of the molecular framework, allowing for the precise assignment of every proton and carbon atom. This guide will dissect the ¹H and ¹³C NMR spectra to validate the structure and provide a reference for quality control.

Molecular Structure

The structural integrity of the final product relies on the correct placement of the functional groups on the benzene ring. The structure below is numbered to facilitate the assignment of NMR signals discussed in subsequent sections.

Caption: Molecular structure of this compound with atom numbering.

Experimental Workflow: NMR Data Acquisition

The reliability of NMR data is contingent upon a rigorous and standardized experimental protocol. The causality behind each step is critical for obtaining high-resolution, artifact-free spectra.

Protocol for Sample Preparation and Analysis

-

Solvent Selection: Deuterated chloroform (CDCl₃) is an excellent choice for this compound due to its high solubility and relatively simple residual solvent signal.[2][3] The residual proton signal (CHCl₃) appears at a known chemical shift (δ ≈ 7.26 ppm), which can serve as a secondary internal reference.[4][5]

-

Sample Concentration: Dissolve approximately 5-10 mg of the analyte in 0.6-0.7 mL of CDCl₃. This concentration is optimal for achieving a good signal-to-noise ratio in a reasonable number of scans without causing significant line broadening due to aggregation.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) to the solution. TMS is the universally accepted reference standard (δ = 0.00 ppm) for ¹H and ¹³C NMR due to its chemical inertness, volatility (for easy removal), and a single, sharp resonance signal that does not typically overlap with analyte signals.[6][7]

-

Data Acquisition: Acquire spectra on a 400 MHz (or higher) spectrometer. A higher field strength provides better signal dispersion, which is crucial for resolving the complex splitting patterns in the aromatic region.

-

Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected to produce the final spectrum.

Caption: Standard workflow for NMR sample preparation and data acquisition.

Analysis of the ¹H NMR Spectrum

The ¹H NMR spectrum provides information on the chemical environment, number, and connectivity of protons in the molecule.[8] The spectrum is characterized by distinct signals corresponding to the aromatic, methoxy, and propargyloxy protons.

Summary of ¹H NMR Data

The experimental data presented here are consistent with values reported in the literature for this compound, acquired in CDCl₃ at 400 MHz.[2][3]

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| ~7.69 | dd (or d) | J ≈ 8.4, 2.0 Hz | 1H | H-6 |

| ~7.55 | d | J ≈ 2.0 Hz | 1H | H-2 |

| ~7.03 | d | J ≈ 8.4 Hz | 1H | H-5 |

| ~4.81 | d | J ≈ 2.4 Hz | 2H | H-9 (-OCH₂) |

| ~3.91 | s | - | 3H | H-8 (-OCH₃) |

| ~2.50 | t | J ≈ 2.4 Hz | 1H | H-11 (≡CH) |

Note: The carboxylic acid proton (H on C7) is often very broad and may not be observed, or its chemical shift can vary significantly with concentration and temperature.

Detailed Spectral Interpretation

-

Aromatic Region (δ 7.0-7.7 ppm): The aromatic region shows signals for three protons on a trisubstituted benzene ring, consistent with the proposed structure.[9]

-

δ ~7.03 (H-5): This signal appears as a doublet (J ≈ 8.4 Hz) due to coupling with its ortho neighbor, H-6. It is the most upfield of the aromatic protons due to the shielding effect of the electron-donating ether group at C-4.

-

δ ~7.69 (H-6): This proton is ortho to the electron-withdrawing carboxylic acid group and meta to the methoxy group. It appears as a doublet of doublets, split by H-5 (ortho coupling, J ≈ 8.4 Hz) and H-2 (meta coupling, J ≈ 2.0 Hz).

-

δ ~7.55 (H-2): This proton is ortho to the carboxylic acid group and meta to the ether group. It shows a small doublet splitting from meta coupling to H-6 (J ≈ 2.0 Hz).

-

-

Propargyloxy Group (δ 2.5 and 4.8 ppm):

-

δ ~4.81 (H-9): The two methylene protons of the propargyloxy group are deshielded by the adjacent oxygen atom, shifting their signal downfield. The signal is split into a doublet (J ≈ 2.4 Hz) by the terminal alkyne proton (H-11) through a four-bond coupling.

-

δ ~2.50 (H-11): The terminal alkyne proton gives a characteristic signal around 2.5 ppm. It is split into a triplet (J ≈ 2.4 Hz) by the two equivalent methylene protons (H-9), following the n+1 rule.

-

-

Methoxy Group (δ 3.91 ppm):

-

δ ~3.91 (H-8): The three protons of the methoxy group are equivalent and have no adjacent protons to couple with, resulting in a sharp singlet. Its chemical shift is characteristic for an aromatic methoxy group.[10]

-

Analysis of the ¹³C NMR Spectrum

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides information about their electronic environment (e.g., hybridization, attachment to electronegative atoms).[8][11]

Summary of ¹³C NMR Data

The following assignments are based on published data and predictable chemical shift ranges.[2][3]

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~165.2 | C-7 (COOH) | Carbonyl carbon, highly deshielded. |

| ~150.9 | C-4 | Aromatic carbon attached to ether oxygen. |

| ~149.0 | C-3 | Aromatic carbon attached to methoxy oxygen. |

| ~123.4 | C-1 | Quaternary aromatic carbon adjacent to COOH. |

| ~122.8 | C-6 | Protonated aromatic carbon. |

| ~112.5 | C-2 or C-5 | Protonated aromatic carbons. |

| ~77.8 | C-10 (-C ≡CH) | Alkyne carbon. |

| ~74.8 | C-11 (-C≡C H) | Alkyne carbon (protonated). |

| ~56.4 | C-9 (-OC H₂) | Methylene carbon attached to oxygen. |

| ~55.9 | C-8 (-OC H₃) | Methoxy carbon, characteristic shift.[12][13] |

Note: The signal for the CDCl₃ solvent typically appears as a triplet around δ 77.2 ppm and may overlap with one of the alkyne carbon signals.[4]

Detailed Spectral Interpretation

-

Carbonyl and Aromatic Carbons (δ 112-166 ppm):

-

The carboxylic acid carbon (C-7) is the most downfield signal due to the strong deshielding effect of the two oxygen atoms.

-

The four quaternary carbons (C-1, C-3, C-4) and three protonated carbons (C-2, C-5, C-6) of the benzene ring appear in the typical aromatic region (δ 110-160 ppm). The carbons directly attached to oxygen (C-3, C-4) are the most deshielded within this group.

-

-

Alkyne and Aliphatic Carbons (δ 55-78 ppm):

-

The two sp-hybridized carbons of the alkyne group (C-10, C-11) are found in the δ 70-80 ppm range.

-

The sp³-hybridized carbons of the methoxy (C-8) and methylene (C-9) groups appear furthest upfield. The methoxy carbon signal around 56 ppm is highly diagnostic.[12]

-

Caption: Key expected ¹H-¹H coupling correlations (COSY) for the molecule.

Conclusion

The ¹H and ¹³C NMR spectra of this compound provide a complete and unambiguous structural confirmation. The ¹H NMR spectrum clearly resolves the three distinct aromatic protons and the characteristic signals of the methoxy and propargyloxy functional groups, with integrations and splitting patterns aligning perfectly with theory. The ¹³C NMR spectrum corroborates this structure by showing the correct number of carbon signals with chemical shifts indicative of their respective electronic environments. This guide serves as a validated reference for scientists engaged in the synthesis, quality control, and application of this important chemical intermediate, ensuring scientific integrity and reproducibility in their work.

References

-

Moodley, C., Muller, A., & Belay, Y. H. (2024). Prop-2-ynyl 3-methoxy-4-(prop-2-ynyloxy)benzoate. IUCrData, 9(3). [Link]

-

TheElkchemist. (2024). Interpreting H-NMR Spectra Aromatic Molecule. YouTube. [Link]

-

National Center for Biotechnology Information. (2024). Prop-2-ynyl 3-methoxy-4-(prop-2-ynyloxy)benzoate. PubChem Compound Summary. [Link]

-

Kwantlen Polytechnic University. (n.d.). 6.6 ¹H NMR Spectra and Interpretation (Part I). In Organic Chemistry I. KPU Pressbooks. [Link]

-

University of Colorado Boulder. (n.d.). Spectroscopy Tutorial: Aromatics. Organic Chemistry at CU Boulder. [Link]

-

Chemistry LibreTexts. (2025). 2.10: Spectroscopy of Aromatic Compounds. [Link]

-

Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds. [Link]

-

University of Wisconsin-Madison. (n.d.). Notes on NMR Solvents. [Link]

-

ResearchGate. (2025). Theoretical and spectroscopic study of vanillic acid. [Link]

-

PubMed. (2022). Conformers of Vanillic Acid and Its Monohydrate: A Rotational Spectroscopic and Theoretical Study. [Link]

-

University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. [Link]

-

Chemistry LibreTexts. (2021). 9.11: Nuclear Magnetic Resonance Spectroscopy. [Link]

-

ACS Publications. (2022). Conformers of Vanillic Acid and Its Monohydrate: A Rotational Spectroscopic and Theoretical Study. The Journal of Physical Chemistry A. [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (2010). NMR Chemical Shifts of Trace Impurities. The Journal of Organic Chemistry. [Link]

-

Moser, A. (n.d.). Methoxy groups just stick out. ACD/Labs. [Link]

-

PubMed. (2013). Origin of the Conformational Modulation of the 13C NMR Chemical Shift of Methoxy Groups in Aromatic Natural Compounds. [Link]

-

ResearchGate. (2013). IR spectra of vanillic acid in the regions of OH and C=O stretching vibrations. [Link]

-

Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. [Link]

-

Chemistry Steps. (n.d.). NMR Spectroscopy Practice Problems. [Link]

-

ResearchGate. (n.d.). MS/MS spectra of molecular ions [M-H]⁻ of a vanillic acid 4-sulfate. [Link]

-

Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of 1-methoxypropane. [Link]

-

ResearchGate. (n.d.). Experimental and Calculated 13C NMR Chemical Shifts. [Link]

-

Michigan State University. (n.d.). NMR Spectroscopy. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Prop-2-ynyl 3-methoxy-4-(prop-2-ynyloxy)benzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.iucr.org [journals.iucr.org]

- 4. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]

- 5. NMR Chemical Shifts of Impurities [sigmaaldrich.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. NMR Spectroscopy [www2.chemistry.msu.edu]

- 8. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. acdlabs.com [acdlabs.com]

- 11. chem.libretexts.org [chem.libretexts.org]